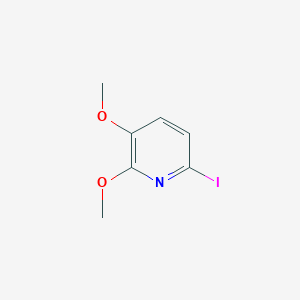
1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene
描述
1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene is an aromatic compound characterized by the presence of difluoroethyl and trifluoromethyl groups attached to a benzene ring.
准备方法
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as a reagent . This process is favored due to the availability and cost-effectiveness of 1,1-difluoroethyl chloride. The reaction conditions often involve the use of a nickel catalyst and specific solvents to facilitate the difluoroethylation process .
化学反应分析
1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the difluoroethyl and trifluoromethyl groups can be replaced or modified under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Radical Reactions: Radical difluoroethylation is another pathway, where radicals are used to introduce difluoroethyl groups onto the aromatic ring.
Common reagents used in these reactions include nickel catalysts, various solvents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene has several applications in scientific research:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to mimic the steric and electronic features of methoxy groups, enhancing the potency and selectivity of drug molecules.
Biological Studies: It is used in biological research to study the effects of difluoroethyl groups on biological systems and their interactions with various biomolecules.
Industrial Applications: The compound is utilized in the development of new materials and chemicals with improved properties, such as increased stability and reactivity.
作用机制
The mechanism by which 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene exerts its effects involves the interaction of its difluoroethyl and trifluoromethyl groups with molecular targets. These interactions can alter the electronic and steric properties of the compound, affecting its reactivity and binding affinity to various targets .
相似化合物的比较
1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene can be compared to other difluoroethylated aromatic compounds, such as:
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a reagent for difluoroethylation.
Difluoromethylated Aromatics: Compounds with similar difluoroethyl groups but different substitution patterns on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1-(1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F8/c1-8(11,12)5-2-6(9(13,14)15)4-7(3-5)10(16,17)18/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQZRYQTIDELMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)


![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)
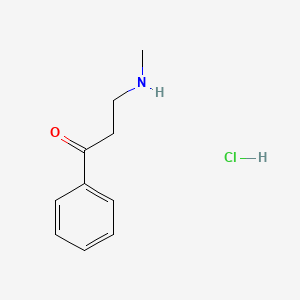
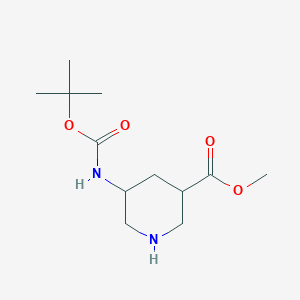
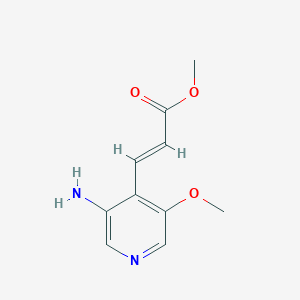
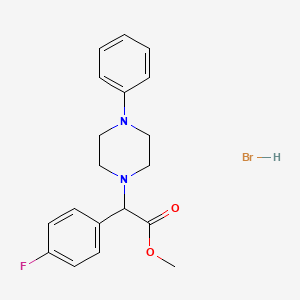
![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)
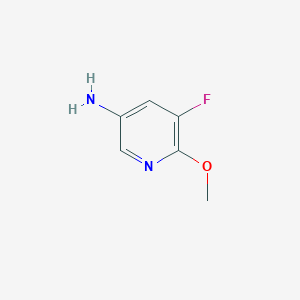
![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)


